Butyl anthranilate (CAS 7756-96-9) is a benzoate ester formed by the formal condensation of anthranilic acid with butanol[1]. In industrial and scientific procurement, it is primarily valued as a highly lipophilic, low-volatility aroma chemical, synthetic intermediate, and biochemical repellent [1]. While sharing the core aminobenzoate scaffold with its more ubiquitous methyl and ethyl analogs, the extended butyl chain fundamentally alters its physicochemical profile. It is a liquid at room temperature, characterized by a high boiling point of 303 °C and a strong octanol-water partition coefficient (LogP) of approximately 3.63 [2]. These baseline properties make it a critical selection for advanced formulations requiring prolonged environmental persistence, hydrophobic matrix compatibility, and specific biological activity, such as targeted insect oviposition deterrence [1].
Procurement teams often default to methyl anthranilate due to its lower cost and widespread availability as an industry standard; however, generic substitution fails when formulation longevity and phase compatibility are critical[1]. Methyl anthranilate (LogP ~1.88, boiling point 256 °C) is significantly more volatile and hydrophilic, leading to rapid evaporation in open-air applications and poor retention in lipid-rich or hydrophobic polymer matrices [1]. Substituting butyl anthranilate with methyl or ethyl analogs in slow-release agricultural repellents or high-end fragrance bases results in premature active ingredient depletion, altered release kinetics, and reduced efficacy over time [2]. For applications demanding high thermal survivability during processing and sustained performance in non-polar environments, the specific butyl ester is non-interchangeable [2].
Butyl anthranilate demonstrates a significantly higher resistance to volatilization compared to its shorter-chain analogs, directly impacting its processability and field longevity [1]. Quantitative thermal data establishes the boiling point of butyl anthranilate at 303 °C at 760 mmHg [1], whereas the industry-standard methyl anthranilate boils at 256 °C [2]. This +47 °C differential in boiling point provides a substantial reduction in vapor pressure under ambient conditions, preventing premature off-gassing during high-temperature compounding [1].
| Evidence Dimension | Boiling Point (Volatility indicator) |
| Target Compound Data | 303 °C |
| Comparator Or Baseline | Methyl anthranilate (256 °C) |
| Quantified Difference | +47 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures active ingredient survivability during high-temperature manufacturing processes and guarantees extended longevity in slow-release consumer and agricultural products.
The extension of the ester alkyl chain from methyl to butyl drastically shifts the compound's partitioning behavior, dictating its solubility in non-polar systems [1]. Butyl anthranilate exhibits a LogP of approximately 3.63 [2], compared to 1.88 for methyl anthranilate[3]. This represents a nearly two-log increase in lipophilicity over the methyl baseline, making the butyl ester highly hydrophobic and resistant to aqueous leaching [1].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~3.63 |
| Comparator Or Baseline | Methyl anthranilate (LogP ~1.88) |
| Quantified Difference | +1.75 LogP units (substantially higher hydrophobicity) |
| Conditions | Standard predictive and experimental octanol/water partitioning |
Crucial for formulators needing the active compound to remain locked within non-polar waxes, oils, or hydrophobic polymers without leaching into aqueous phases.
In specialized vector control applications, butyl anthranilate exhibits targeted biological activity that surpasses conventional benchmarks[1]. Laboratory assays targeting Aedes aegypti mosquitoes demonstrate that butyl anthranilate effectively deters oviposition at concentrations as low as 10 ppm [1]. In these specific deterrence models, butyl anthranilate outperformed both the commercial standard DEET and methyl N,N-dimethyl anthranilate, requiring significantly lower active ingredient loads to achieve egg-laying inhibition [1].
| Evidence Dimension | Effective Oviposition Deterrence Concentration |
| Target Compound Data | Effective at 10 ppm |
| Comparator Or Baseline | DEET and Methyl N,N-dimethyl anthranilate (Lower comparative efficacy) |
| Quantified Difference | Superior deterrence at ultra-low threshold (10 ppm) |
| Conditions | Laboratory oviposition assays for Aedes aegypti mosquitoes |
Enables the procurement of a highly potent, low-toxicity biochemical active for next-generation agricultural and public health vector control formulations.
Due to its high LogP (3.63) and elevated boiling point (303 °C), butyl anthranilate is the premier choice for compounding into non-polar waxes, solid perfumes, and prolonged-release flavor matrices [1]. It resists premature evaporation and aqueous leaching far better than methyl anthranilate, ensuring a stable, long-lasting sensory profile[1].
Leveraging its proven efficacy at concentrations as low as 10 ppm for Aedes aegypti oviposition deterrence, butyl anthranilate is highly suited for integration into standing-water treatments and spatial repellents [2]. Its low volatility ensures the active ingredient persists in the target environment longer than DEET or shorter-chain anthranilates [2].
The +47 °C boiling point advantage over methyl anthranilate allows butyl anthranilate to survive the thermal stress of polymer extrusion and plasticizer blending [1]. It acts as a stable, functional additive in industrial plastics and coatings where lower-molecular-weight esters would volatilize and cause processing defects or off-gassing [1].
Irritant